4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde
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Overview
Description
4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde (4-CTPBA) is an organic compound belonging to the benzaldehyde family. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 290.9 g/mol. 4-CTPBA is a useful intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the production of a variety of other chemicals, including polymers, surfactants, and catalysts.
Mechanism of Action
The mechanism of action of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde is not fully understood. It is thought to act as a nucleophile, forming a covalent bond with the substrate. This covalent bond is then attacked by a second nucleophile, resulting in the formation of a new product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known to have an effect on the activity of certain enzymes, such as cytochrome P450, and has been shown to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
The main advantage of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde for laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, making it ideal for use in a variety of experiments. However, its low solubility in water can limit its use in certain experiments.
Future Directions
Future research into 4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde could focus on exploring its potential applications in the fields of medicine and agriculture. Additionally, further research into its mechanism of action and biochemical and physiological effects could help to identify new uses for the compound. Finally, research into methods to improve its solubility in water could help to expand its use in laboratory experiments.
Synthesis Methods
4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde can be synthesized through a variety of methods. The most common method involves the reaction of 4-bromo-2-chloro-4-(trifluoromethyl)phenyl acetic acid with potassium carbonate in aqueous ethanol. This reaction produces this compound as a by-product. The reaction is typically carried out at temperatures between 50-60°C.
Scientific Research Applications
4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the production of a variety of other chemicals, including polymers, surfactants, and catalysts. In addition, this compound is used as a reagent in the synthesis of a variety of compounds, such as quinolines, coumarins, and indoles.
properties
IUPAC Name |
4-[2-chloro-4-(trifluoromethyl)phenoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-7-10(14(16,17)18)3-6-13(12)20-11-4-1-9(8-19)2-5-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDFDWBVSLBKDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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